4-(2-Fluorobenzyl)-6,7-dimethoxyisoquinoline
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Overview
Description
4-(2-Fluorobenzyl)-6,7-dimethoxyisoquinoline is a chemical compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the fluorobenzyl and dimethoxy groups in this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(2-Fluorobenzyl)-6,7-dimethoxyisoquinoline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium as a catalyst and boron reagents to facilitate the coupling of the fluorobenzyl group with the isoquinoline core . The reaction conditions often include mild temperatures and functional group tolerance, making it suitable for the synthesis of complex molecules.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the reaction environment, are critical factors in achieving efficient production.
Chemical Reactions Analysis
4-(2-Fluorobenzyl)-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Scientific Research Applications
4-(2-Fluorobenzyl)-6,7-dimethoxyisoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its interactions with biological targets make it a candidate for studying disease mechanisms and potential treatments.
Mechanism of Action
The mechanism of action of 4-(2-Fluorobenzyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
4-(2-Fluorobenzyl)-6,7-dimethoxyisoquinoline can be compared with other similar compounds, such as:
4-(2-Fluorobenzyl)-6,7-dimethoxyquinoline: This compound has a similar structure but with a quinoline core instead of an isoquinoline core. The difference in the core structure can lead to variations in chemical reactivity and biological activity.
4-(2-Fluorobenzyl)-6,7-dimethoxybenzylamine: This compound features a benzylamine group instead of an isoquinoline core.
The uniqueness of this compound lies in its specific combination of functional groups and its isoquinoline core, which confer distinct chemical and biological characteristics.
Properties
CAS No. |
61190-18-9 |
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Molecular Formula |
C18H16FNO2 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C18H16FNO2/c1-21-17-8-14-11-20-10-13(15(14)9-18(17)22-2)7-12-5-3-4-6-16(12)19/h3-6,8-11H,7H2,1-2H3 |
InChI Key |
NJRLUXHRSXPRRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC=CC=C3F)OC |
Origin of Product |
United States |
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